molecular formula C24H32N4O B4034570 1-(1-benzylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

1-(1-benzylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide

Cat. No.: B4034570
M. Wt: 392.5 g/mol
InChI Key: PDTHJMCLIZZSJB-UHFFFAOYSA-N
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Description

1-(1-benzylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H32N4O and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1'-benzyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide is 392.25761166 g/mol and the complexity rating of the compound is 491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Supramolecular Chemistry and Nanotechnology

Compounds with structural similarities to 1'-benzyl-N-(2-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, such as benzene-1,3,5-tricarboxamides (BTAs), have been extensively studied for their supramolecular self-assembly behavior. These studies reveal applications ranging from nanotechnology to polymer processing and biomedical applications, leveraging the self-assembly of BTAs into nanometer-sized rod-like structures stabilized by hydrogen bonding (Cantekin, de Greef, & Palmans, 2012).

Biologically Active Ligands

Research on compounds containing pyridine, similar to the pyridinylmethyl group in the mentioned compound, has shown significant biological and electrochemical activity. These studies suggest the potential for developing new materials and drugs based on the structural and electronic variability offered by pyridine derivatives (Boča, Jameson, & Linert, 2011).

Pharmacological Properties

Although not directly related, the pharmacological exploration of structurally complex compounds, such as metoclopramide, provides insight into the potential medical applications of similarly structured compounds. Metoclopramide's diverse effects on gastrointestinal motility and its pharmacokinetic properties underscore the therapeutic potential of compounds with intricate structures (Pinder et al., 2012).

Central Nervous System (CNS) Acting Drugs

The search for novel CNS acting drugs highlights the role of heterocycles, which include structures similar to the query compound, indicating their potential in developing treatments for CNS disorders. Such compounds could serve as lead molecules for synthesizing new pharmacological agents (Saganuwan, 2017).

Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems, related to the structural motifs of the query compound, underscores their value in creating novel optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs) and other photonic devices (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O/c29-24(26-18-22-8-4-5-13-25-22)21-9-16-28(17-10-21)23-11-14-27(15-12-23)19-20-6-2-1-3-7-20/h1-8,13,21,23H,9-12,14-19H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDTHJMCLIZZSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CC=CC=N2)C3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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